molecular formula C23H23N7O5 B1678034 Pralatrexate, (S)- CAS No. 1320211-69-5

Pralatrexate, (S)-

Cat. No. B1678034
M. Wt: 477.5 g/mol
InChI Key: OGSBUKJUDHAQEA-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . It is used to treat peripheral T-cell lymphoma (PTCL) in patients who have already been treated with other medicines that did not work well .


Synthesis Analysis

Pralatrexate was rationally designed to have high affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthase (FPGS), leading to enhanced and selective intracellular internalization and retention in tumor cells .


Molecular Structure Analysis

Pralatrexate has the chemical name (2S)-2 [ [4- [ (1RS)-1- [ (2, 4-diaminopteridin-6-yl)methyl]but-3- ynyl]benzoyl]amino]pentanedioic acid .


Chemical Reactions Analysis

Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention .

Scientific Research Applications

Clinical Development and Mechanism of Action

Pralatrexate (PDX; 10-propargyl 10-deazaaminopterin) represents a significant advancement in chemotherapy, specifically approved for the treatment of relapsed and refractory peripheral T-cell lymphomas (PTCL). It is distinguished by its unique biochemical makeup, which affords it superior activity compared to other antifolates. Pralatrexate's development journey, from synthesis to FDA approval, underscores its high affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase, contributing to its efficacy in T-cell lymphomas and non-small-cell lung cancer. Clinical trials have been pivotal in establishing a safe dosage and safety profile, further solidified by its approval for PTCL based on the Phase II trial results in relapsed and refractory PTCL patients (Zain & O’Connor, 2010).

FDA Approval and Therapeutic Efficacy

On September 24, 2009, the U.S. FDA granted accelerated approval for Pralatrexate as a single agent for treating patients with relapsed or refractory PTCL, marking it as the first drug approved for this indication. The approval was based on the overall response rate observed in study PDX-008, a phase II, single-arm, open-label, international multicenter trial. This trial demonstrated Pralatrexate's efficacy in PTCL treatment when administered with vitamin B12 and folic acid supplementation, highlighting its role in addressing the needs of a heavily pretreated patient population with this rare disease. The most common grade 3 and 4 toxicities reported were thrombocytopenia, mucositis, and neutropenia, underscoring the drug's manageable safety profile (Malik et al., 2010).

Future Directions in Hematological Malignancies

Pralatrexate's potential extends beyond PTCL, with ongoing studies exploring its combination with other chemotherapeutic and targeted agents for treating various hematological malignancies. Its unique antifolate mechanism, high affinity for key cellular targets, and successful clinical application in PTCL patients lay a foundation for broader therapeutic applications. Future research is aimed at enhancing our understanding of Pralatrexate's full potential in oncology, especially in combinations that may offer synergistic effects for treating challenging malignancies (Zhao Jennifer C et al., 2020).

Safety And Hazards

Pralatrexate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may affect fertility in men and women . It may also cause harm to an unborn baby .

Future Directions

Pralatrexate is being investigated for use in various malignancies such as non-small-cell lung cancer, breast cancer, and bladder cancer . The combination of decitabine (DAC) and pralatrexate exhibited synergistic activity, suggesting this approach might improve the clinical efficacy of pralatrexate .

properties

IUPAC Name

(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031325
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralatrexate, (S)-

CAS RN

1320211-69-5
Record name Pralatrexate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (S)-
Reactant of Route 2
Pralatrexate, (S)-
Reactant of Route 3
Pralatrexate, (S)-
Reactant of Route 4
Pralatrexate, (S)-
Reactant of Route 5
Pralatrexate, (S)-
Reactant of Route 6
Pralatrexate, (S)-

Citations

For This Compound
11
Citations
M Visentin, ES Unal, R Zhao, ID Goldman - Cancer chemotherapy and …, 2013 - Springer
… Pralatrexate’s enhanced activity relative to MTX is due to its much more rapid rate of transport and polyglutamation, the former less important when the carrier is saturated. The low …
Number of citations: 25 link.springer.com
OA O'Connor, J Amengual, D Colbourn… - Leukemia & …, 2017 - Taylor & Francis
… In this review, we will bring the reader up to date on the many new aspects related to pralatrexate’s pharmacology, activity across the panoply of T-cell lymphoproliferative malignancies, …
Number of citations: 16 www.tandfonline.com
M Visentin, ES Unal, ID Goldman - Cancer chemotherapy and …, 2014 - Springer
… Pralatrexate’s pharmacological advantage is based upon its superior properties relative to methotrexate (MTX) as a substrate for the reduced folate carrier (RFC) and folylpolyglutamate …
Number of citations: 6 link.springer.com
X Hong, Y Song, H Huang, B Bai, H Zhang, X Ke… - Targeted …, 2019 - Springer
… pralatrexate-S and pralatrexate-R considered to be physiologically unlikely). Exposure of pralatrexate-R was approximately twofold greater than that of pralatrexate-S (… of pralatrexate-S …
Number of citations: 17 link.springer.com
Z Jennifer C, J Sara Mohamed, A Salma… - Expert review of …, 2020 - Taylor & Francis
… Since pralatrexate’s approval in 2009, belinostat, romidepsin, and brentuximab (R/R ALCL only) have also been approved by the FDA for R/R PTCL. Other drugs including …
Number of citations: 5 www.tandfonline.com
W Weng, J Hong, KG Owusu-Ansah, B Chen, S Zheng… - Heliyon, 2022 - cell.com
… CCK8 assay and colony-forming assay of pralatrexate’s effect Various cells were uniformly divided and seeded in the 96 well culture plates. Different drug treatments strategies were …
Number of citations: 3 www.cell.com
SM Horwitz, YH Kim, F Foss, JM Zain… - Blood, The Journal …, 2012 - ashpublications.org
Systemic treatment for cutaneous T-cell lymphoma (CTCL) involves the use of less aggressive, well-tolerated therapies. Pralatrexate is a novel antifolate with high affinity for reduced …
Number of citations: 153 ashpublications.org
GH Elgemeie, RA Mohamed-Ezzat - 2022 - books.google.com
New Strategies Targeting Cancer Metabolism: Anticancer Drugs, Synthetic Analogues and Antitumor Agents presents up-to-date synthetic strategies for three categories of …
Number of citations: 3 books.google.com
T Bloom, TM Kuzel, C Querfeld, J Guitart… - Current treatment options …, 2012 - Springer
Opinion statement Treatment regimens of patients with CTCL vary widely based on clinician preference and patient tolerance. Skin directed therapies are recommended for patients …
Number of citations: 16 link.springer.com
D Wang, R Gao, K Smith, S Liebscher, DJ Zorn… - classic.clinicaltrials.gov
Objectives The primary objective of this study is to confirm the objective response rate (ORR) among Chinese subjects with relapsed or refractory peripheral T-cell lymphoma (PTCL) …
Number of citations: 0 classic.clinicaltrials.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.